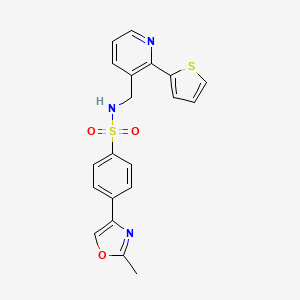

4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

The compound 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methyloxazole substituent at the 4-position and a pyridin-3-ylmethyl group linked to a thiophen-2-yl moiety. Sulfonamide derivatives are widely explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The structural complexity of this compound—combining oxazole, thiophene, and pyridine rings—suggests tailored electronic and steric properties that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-14-23-18(13-26-14)15-6-8-17(9-7-15)28(24,25)22-12-16-4-2-10-21-20(16)19-5-3-11-27-19/h2-11,13,22H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLLEXOCEMYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Disconnections

The primary disconnection occurs at the sulfonamide bond (S-N), resulting in:

- 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride

- (2-(thiophen-2-yl)pyridin-3-yl)methylamine

Each of these intermediates requires further disconnection for practical synthesis:

- The benzenesulfonyl chloride component can be prepared from 4-(2-methyloxazol-4-yl)benzenesulfonic acid, which in turn can be synthesized from appropriate precursors.

- The (2-(thiophen-2-yl)pyridin-3-yl)methylamine can be prepared via several routes, including reduction of corresponding nitriles or amides.

Synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonyl Chloride

Preparation of 4-(2-methyloxazol-4-yl)benzenesulfonic Acid

The preparation of 4-(2-methyloxazol-4-yl)benzenesulfonic acid involves the incorporation of the 2-methyloxazole moiety onto a properly functionalized benzenesulfonic acid derivative.

Based on information from a study of similar oxazole-containing compounds, 4-(2-methyloxazol-4-yl)benzenesulfonamide can be synthesized by the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide. This approach can be modified to prepare the required intermediate.

Procedure A:

- Synthesis of 4-(2-bromoacetyl)benzenesulfonic acid

- Cyclization with acetamide to form the 2-methyloxazole ring

Conversion to Sulfonyl Chloride

The transformation of the sulfonic acid to the corresponding sulfonyl chloride typically employs thionyl chloride or phosphorus pentachloride as chlorinating agents.

Procedure B:

To a suspension of 4-(2-methyloxazol-4-yl)benzenesulfonic acid (1.0 equiv.) in dichloromethane, thionyl chloride (2.5-3.0 equiv.) is added dropwise at 0°C. The mixture is refluxed for 2-3 hours until the reaction is complete. Excess thionyl chloride is removed by distillation, and the crude sulfonyl chloride is used directly in the next step or purified as required.

This method aligns with the procedure described for the preparation of similar sulfonyl chlorides in the synthesis of bioactive sulfonamides.

Synthesis of (2-(thiophen-2-yl)pyridin-3-yl)methylamine

Preparation via Suzuki-Miyaura Coupling

The (2-(thiophen-2-yl)pyridin-3-yl) scaffold can be constructed using palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura protocol. This approach involves coupling a 2-bromopyridine-3-carbaldehyde derivative with a thiophene-2-boronic acid or its equivalent.

Procedure C:

A mixture of 2-bromopyridine-3-carbaldehyde (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), Pd(PPh3)4 (0.05 equiv.), and K2CO3 (3.0 equiv.) in a DME/water (4:1) solvent system is heated at 80°C under nitrogen for 6-8 hours. After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated to yield the (2-(thiophen-2-yl)pyridine-3-carbaldehyde.

This methodology is consistent with synthetic approaches described for similar thiophene-pyridine derivatives.

Reductive Amination to Primary Amine

The conversion of the aldehyde to the primary amine can be achieved via reductive amination, employing sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.

Procedure D:

To a solution of (2-(thiophen-2-yl)pyridine-3-carbaldehyde (1.0 equiv.) in methanol, ammonium acetate (10 equiv.) is added, followed by sodium cyanoborohydride (1.5 equiv.) at room temperature. The reaction is stirred for 24 hours, then quenched with 1M NaOH and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield the crude (2-(thiophen-2-yl)pyridin-3-yl)methylamine.

This reductive amination approach is supported by patented methodologies for synthesizing pyridin-2-yl-methylamine derivatives, with specific adaptation to the 3-yl isomer required in this case.

Final Coupling for Sulfonamide Formation

Standard Coupling Procedure

The coupling of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride and (2-(thiophen-2-yl)pyridin-3-yl)methylamine to form the target sulfonamide typically employs basic conditions to neutralize the HCl generated during the reaction.

Procedure E:

To a solution of (2-(thiophen-2-yl)pyridin-3-yl)methylamine (1.0 equiv.) in dichloromethane at 0°C, triethylamine (2.0 equiv.) is added, followed by dropwise addition of a solution of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (1.0-1.1 equiv.) in dichloromethane. The reaction is allowed to warm to room temperature and stirred for 6-8 hours. After completion, the mixture is washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, concentrated, and the residue purified by column chromatography to yield the target sulfonamide.

Purification and Characterization

Purification Techniques

The crude this compound can be purified using various techniques:

- Column chromatography (silica gel, ethyl acetate/hexane gradient)

- Recrystallization from appropriate solvent systems (ethanol, methanol/water, or acetonitrile)

- Preparative HPLC for high-purity requirements

Analytical Characterization

Comprehensive characterization using spectroscopic and analytical techniques provides confirmation of structure and purity:

Table 1: Expected Spectroscopic Data for this compound

| Analysis Method | Expected Results |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50-8.40 (m, 1H, pyridine-H), 8.10-7.90 (m, 3H, Ar-H and oxazole-H), 7.85-7.75 (m, 2H, Ar-H), 7.70-7.55 (m, 2H, pyridine-H and thiophene-H), 7.50-7.40 (m, 1H, thiophene-H), 7.20-7.10 (m, 1H, thiophene-H), 4.40-4.30 (d, 2H, CH₂), 2.40-2.35 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162-160 (oxazole-C2), 150-148 (pyridine-C), 140-138 (sulfonamide-C and thiophene-C), 135-130 (multiple Ar-C signals), 128-125 (multiple Ar-C signals), 45-43 (CH₂), 14-12 (CH₃) |

| IR (KBr, cm⁻¹) | 3300-3250 (N-H stretch), 1650-1620 (C=N stretch), 1350-1330 and 1165-1150 (S=O stretches) |

| HRMS (ESI) | [M+H]⁺ calculated for C₂₀H₁₇N₃O₃S₂: expected mass based on exact formula |

| Melting Point | Expected range based on similar structures |

Alternative Synthetic Approaches

Convergent Synthesis via Heterocyclic Building Blocks

An alternative approach involves the convergent assembly of pre-formed heterocyclic building blocks:

- Prepare 4-(2-methyloxazol-4-yl)benzenesulfonamide

- Synthesize (2-(thiophen-2-yl)pyridin-3-yl)methyl halide or tosylate

- Couple these components under basic conditions

Procedure G:

A mixture of 4-(2-methyloxazol-4-yl)benzenesulfonamide (1.0 equiv.), (2-(thiophen-2-yl)pyridin-3-yl)methyl bromide (1.1 equiv.), and K₂CO₃ (2.0 equiv.) in DMF is heated at 80°C for 12 hours. After cooling, the mixture is poured into water, extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

This method draws inspiration from phase-transfer-catalyzed N-alkylation procedures described for similar sulfonamide derivatives.

Synthesis via Protecting Group Strategies

For challenging cases, employing protecting groups can be beneficial:

- Protect the sulfonamide NH₂ group

- Perform the key transformations

- Deprotect to reveal the target compound

This approach is particularly useful when direct coupling results in side reactions or poor yields.

Optimization of Reaction Parameters

Key Factors Affecting Yield and Purity

Several parameters significantly influence the success of the synthesis:

Table 2: Optimization Parameters for Sulfonamide Coupling

| Parameter | Range Investigated | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 0-25°C | 0°C initially, then RT | Minimizes side reactions |

| Base | TEA, DIPEA, Pyridine, K₂CO₃ | Triethylamine (2 equiv.) | Affects reaction rate and selectivity |

| Solvent | DCM, THF, DMF, MeCN | Dichloromethane | Influences solubility and reaction rate |

| Reaction Time | 2-24 hours | 6-8 hours | Complete conversion without degradation |

| Reagent Ratio | 1:1 to 1:1.5 | 1:1.1 (sulfonyl chloride:amine) | Optimizes consumption of limiting reagent |

Scaling Considerations

When scaling the synthesis, several adjustments may be necessary:

- Heat transfer becomes a critical factor, requiring careful temperature control

- Addition rates for reactive intermediates should be slowed

- Stirring efficiency must be monitored

- Purification protocols may need modification for larger quantities

Table 3: Reagent Table for Laboratory-Scale Synthesis

| Compound | Molecular Weight (g/mol) | Density (g/mL) | Amount (g) | Amount (mmol) | Equivalents |

|---|---|---|---|---|---|

| 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride | ~285 | - | 2.85 | 10.0 | 1.0 |

| (2-(thiophen-2-yl)pyridin-3-yl)methylamine | ~190 | - | 2.00 | 10.5 | 1.05 |

| Triethylamine | 101.19 | 0.726 | 2.02 | 20.0 | 2.0 |

| Dichloromethane | 84.93 | 1.325 | - | - | Solvent |

| This compound | ~439 | - | 4.10* | 9.3* | - |

*Theoretical yield based on 93% conversion

Analytical Methods for Reaction Monitoring

TLC Systems

Thin-layer chromatography provides a convenient method for monitoring reaction progress:

Recommended TLC Systems:

- System A: Ethyl acetate/hexane (1:1)

- System B: Dichloromethane/methanol (9:1)

- Visualization: UV (254 nm) and ninhydrin or p-anisaldehyde stain

HPLC Methods

For more precise analysis, HPLC methods are valuable:

HPLC Conditions:

- Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile/water gradient (30:70 to 70:30 over 15 min)

- Flow Rate: 1.0 mL/min

- Detection: UV 254 nm

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. It could be used in assays to investigate its effects on various biological targets.

Medicine: The compound has shown potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) enzymes suggests it could be developed as a drug for conditions like Parkinson's disease.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties could make it useful in various applications, such as coatings, adhesives, or catalysts.

Mechanism of Action

The mechanism by which 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, its ability to inhibit MAO enzymes suggests that it binds to the active site of these enzymes, preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine, which is beneficial in the treatment of Parkinson's disease.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that incorporates various functional groups, including a benzenesulfonamide moiety, an oxazole ring, and a pyridine derivative. This unique structure suggests potential pharmacological properties, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 446.6 g/mol. The structural features include:

- Benzenesulfonamide Group: Known for its role in inhibiting various enzymes.

- Oxazole Ring: Contributes to the compound's reactivity and interaction with biological targets.

- Pyridine and Thiophene Moieties: Enhance the compound's pharmacological profile.

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1,3-thiazol-5-yl)benzenesulfonamide | Thiazole ring | Antimicrobial |

| 5-(pyridin-3-yloxy)-1H-pyrazole | Pyrazole ring | Anticancer |

| 4-(oxazolyl)benzenesulfonamide | Oxazole ring | Antiglaucoma |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is particularly significant for its enzyme inhibition capabilities:

- Inhibition of Carbonic Anhydrases: This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. Inhibitors of carbonic anhydrases are being explored for treating conditions such as glaucoma and certain cancers.

- Antimicrobial Properties: Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also exhibit similar properties.

- Antitumor Activity: Research indicates that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Antimicrobial Studies: A study reported that benzenesulfonamides exhibit broad-spectrum antimicrobial activity, which may extend to this compound due to its structural similarities.

- Anticancer Research: In vitro studies have shown that compounds with benzenesulfonamide moieties can inhibit cancer cell lines, indicating potential therapeutic applications in oncology.

- Enzyme Inhibition Profiles: Interaction studies have revealed that this compound can bind effectively to carbonic anhydrases, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzenesulfonamide core substituted with a 2-methyloxazole ring and a pyridinylmethyl-thiophene moiety. The sulfonamide group enhances hydrogen-bonding potential, while the heteroaromatic rings (oxazole, thiophene, pyridine) contribute to π-π stacking interactions and metabolic stability. Computational modeling (e.g., DFT calculations) can predict solubility and logP values based on these groups .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1: Coupling of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with a (2-(thiophen-2-yl)pyridin-3-yl)methanamine intermediate.

- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients. Key challenges include controlling regioselectivity during heterocyclic ring formation and minimizing sulfonamide hydrolysis. Reaction monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate purity .

Q. Which analytical techniques are critical for structural validation?

- NMR: H and C NMR confirm substituent positions (e.g., oxazole protons at δ 2.4 ppm for methyl groups, thiophene protons at δ 7.1–7.3 ppm).

- HRMS: Exact mass verification (e.g., [M+H] at m/z 440.1234).

- HPLC: Purity assessment (>95% using a C18 column, 70:30 acetonitrile/water) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

A three-factor DoE (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DMF/THF | THF |

| Catalyst (Pd(PPh3)4) | 2–5 mol% | 3 mol% |

| Statistical models (e.g., ANOVA) reveal that solvent choice has the largest impact on yield (p < 0.01). This approach reduces trial-and-error iterations . |

Q. How can contradictory binding affinity data in biological assays be resolved?

Discrepancies in IC50 values (e.g., COX-2 inhibition vs. kinase assays) may arise from assay conditions. Mitigation strategies include:

- Buffer standardization: Use 50 mM Tris-HCl (pH 7.4) with 0.01% Tween-20.

- Control for off-target effects: Counter-screening against related enzymes (e.g., COX-1).

- Data normalization: Express activity relative to a reference inhibitor (e.g., celecoxib for COX-2) .

Q. What computational methods predict structure-activity relationships (SAR) for analogs?

- Molecular docking: AutoDock Vina simulates binding to COX-2 (PDB: 6COX), showing the oxazole group’s role in hydrophobic pocket interactions.

- QSAR models: Hammett constants (σ) for substituents on the thiophene ring correlate with log(IC50) (R = 0.89).

- ADMET prediction: SwissADME estimates improved bioavailability with methyl groups (e.g., 2-methyloxazole reduces CYP3A4 metabolism) .

Q. How do solvent and temperature affect crystallization for X-ray diffraction studies?

Slow evaporation from DMSO/water (1:4 v/v) at 4°C produces diffraction-quality crystals. Key parameters:

| Condition | Result |

|---|---|

| DMSO >20% | Amorphous precipitate |

| Temperature >25°C | Crystal defects |

| Data collection at 100 K with synchrotron radiation (λ = 0.98 Å) resolves sulfonamide oxygen positions (R-factor <0.05) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.